![molecular formula C13H10IN3O2S B1397172 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine CAS No. 906092-45-3](/img/structure/B1397172.png)
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine
Übersicht
Beschreibung
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes an iodine atom, a sulfonyl group, and a pyrrolopyrimidine core
Vorbereitungsmethoden
The synthesis of 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Iodine Atom: : The iodination step is usually performed using iodine or an iodine-containing reagent under specific reaction conditions.
Attachment of the Sulfonyl Group: : The sulfonyl group is introduced using (4-methylphenyl)sulfonyl chloride or a similar reagent, often in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Chemischer Reaktionen
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : Reduction reactions can be performed to modify the iodine atom or other functional groups.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the iodine or sulfonyl positions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include iodinated derivatives, reduced forms, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific structural features. Similar compounds include other iodinated pyrrolopyrimidines and sulfonyl-substituted heterocycles. These compounds may share some similarities in reactivity and applications but differ in their specific substituents and molecular frameworks.
Eigenschaften
IUPAC Name |
4-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSFRZUPGWQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906092-45-3 | |
| Record name | 4-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


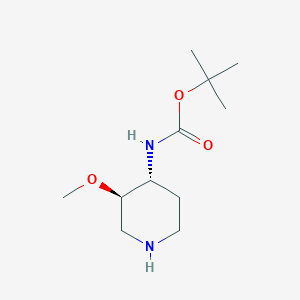
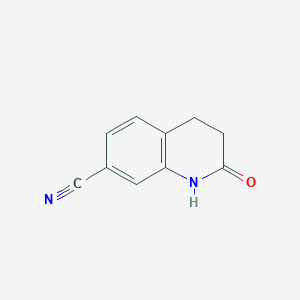

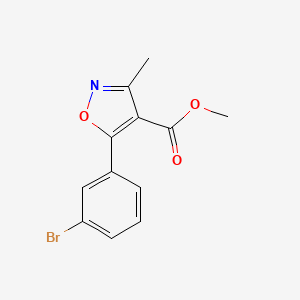
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)

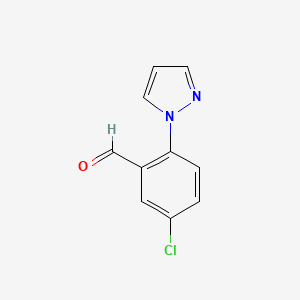
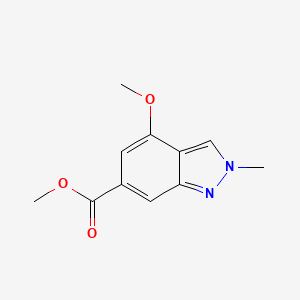
![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)

